molecular formula C11H14Cl2IN B13749533 N,N-Bis(2-chloroethyl)-p-iodobenzylamine CAS No. 39644-00-3

N,N-Bis(2-chloroethyl)-p-iodobenzylamine

Katalognummer: B13749533
CAS-Nummer: 39644-00-3
Molekulargewicht: 358.04 g/mol
InChI-Schlüssel: XKOLLRMGDWZGPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis(2-chloroethyl)-p-iodobenzylamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two chloroethyl groups and an iodine atom attached to a benzylamine backbone. This compound is of interest due to its potential use in medicinal chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-p-iodobenzylamine typically involves the reaction of p-iodobenzylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(2-chloroethyl)-p-iodobenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The iodine atom can participate in redox reactions.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could lead to the formation of iodinated by-products.

Wissenschaftliche Forschungsanwendungen

N,N-Bis(2-chloroethyl)-p-iodobenzylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential use as an alkylating agent in cancer therapy.

    Biological Research: Used in the study of DNA interactions and protein modifications.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
  • N,N-Bis(2-chloroethyl)cyclopropanamine
  • Tris(2-chloroethyl)amine

Uniqueness

N,N-Bis(2-chloroethyl)-p-iodobenzylamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack the iodine atom or have different substituents, affecting their overall properties and applications.

Eigenschaften

39644-00-3

Molekularformel

C11H14Cl2IN

Molekulargewicht

358.04 g/mol

IUPAC-Name

2-chloro-N-(2-chloroethyl)-N-[(4-iodophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10/h1-4H,5-9H2

InChI-Schlüssel

XKOLLRMGDWZGPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.